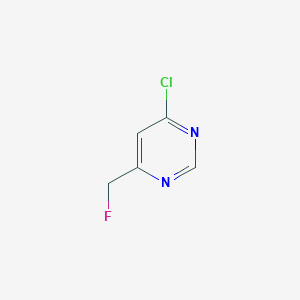

4-Chloro-6-(fluoromethyl)pyrimidine

Description

4-Chloro-6-(fluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a fluorine-substituted methyl group at the 6-position and a chlorine atom at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, agrochemicals, and materials science due to their ability to mimic natural nucleobases and participate in hydrogen bonding.

Properties

IUPAC Name |

4-chloro-6-(fluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-1-4(2-7)8-3-9-5/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCZLFMPOUMCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652859 | |

| Record name | 4-Chloro-6-(fluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092289-36-5 | |

| Record name | 4-Chloro-6-(fluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(fluoromethyl)pyrimidine typically involves the introduction of the chlorine and fluoromethyl groups onto the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor is treated with chlorinating and fluoromethylating agents under controlled conditions. For example, starting from 2,4,6-trichloropyrimidine, selective substitution reactions can be carried out to introduce the desired substituents .

Industrial Production Methods

Industrial production of 4-Chloro-6-(fluoromethyl)pyrimidine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(fluoromethyl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The fluoromethyl group can be oxidized to form corresponding carboxylic acids or reduced to form methyl derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids/esters are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Research has indicated that 4-Chloro-6-(fluoromethyl)pyrimidine exhibits notable antimicrobial and antiviral activities. The presence of the fluoromethyl group enhances lipophilicity, facilitating better membrane penetration, which is crucial for efficacy against microbial pathogens. Studies have suggested its potential as an inhibitor of specific enzymes involved in microbial resistance, thus aiding in the development of new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as an inhibitor of protein kinases involved in cancer progression. Molecular docking studies suggest that it can effectively bind to target proteins, forming hydrogen bonds that may inhibit their activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR) Studies

SAR studies have been essential in understanding how modifications to the structure of 4-Chloro-6-(fluoromethyl)pyrimidine can enhance its biological activity. For instance, the introduction of different substituents has been shown to affect binding affinity and inhibitory potency against various biological targets .

Table 1: Structure-Activity Relationships of Related Compounds

| Compound Name | Similarity Index | Key Features | Biological Activity |

|---|---|---|---|

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 0.90 | Contains trifluoromethyl group | Anticancer properties |

| 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine | 0.80 | Amino group addition | Enhanced biological activity |

| 4-Chloro-2-methylpyrimidine | 0.75 | Methyl group substitution | Affects solubility and reactivity |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 0.81 | Additional chlorine | Increased reactivity |

Synthetic Applications

The synthesis of 4-Chloro-6-(fluoromethyl)pyrimidine can be achieved through various methods, including nucleophilic substitution reactions where the chlorine atom is replaced by different nucleophiles. This versatility allows for the creation of a range of derivatives with distinct biological properties.

Common Synthetic Routes:

- Nucleophilic substitution using sodium azide.

- Electrophilic substitution reactions involving nitric acid.

These methods not only optimize yield and purity but also expand the library of compounds available for biological testing.

Pharmaceutical Development

4-Chloro-6-(fluoromethyl)pyrimidine serves as a critical building block in the development of pharmaceuticals targeting metabolic disorders and other diseases influenced by specific pathways. Its structural characteristics make it suitable for designing enzyme inhibitors or receptor modulators, particularly in glucose metabolism and insulin secretion pathways.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitors for metabolic enzymes |

| Receptor Modulation | Agonists for glucagon-like peptide-1 receptor |

| Anticancer Therapy | Inhibitors targeting protein kinases |

Case Studies

Several studies have highlighted the applications of 4-Chloro-6-(fluoromethyl)pyrimidine in drug development:

- Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent anti-proliferative effects .

- Antimicrobial Studies : Research indicated that modifications to the pyrimidine ring could enhance antimicrobial activity against resistant strains, paving the way for new therapeutic options.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(fluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The chlorine and fluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets, leading to improved therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis methods, and biological or chemical properties:

Structural and Electronic Effects

- Fluorine vs. Chlorine :

Fluorine’s high electronegativity and small atomic radius reduce steric hindrance and increase the compound’s metabolic stability compared to bulkier chlorinated analogs . - Thieno vs. Pyrazolo Fusion: Thieno-fused pyrimidines () exhibit enhanced planar rigidity, improving binding to kinase active sites, whereas pyrazolo-fused derivatives () are more flexible, enabling diverse functionalization .

Biological Activity

4-Chloro-6-(fluoromethyl)pyrimidine is a synthetic compound that belongs to the class of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chlorine atom and a fluoromethyl group. The presence of these substituents enhances its lipophilicity, which may influence its biological interactions and pharmacokinetic properties. The structural formula can be represented as follows:

Synthesis Methods

Several synthetic routes have been developed for 4-Chloro-6-(fluoromethyl)pyrimidine, allowing for variations in substituents that yield derivatives with distinct biological activities. Common methods include:

- Nucleophilic Substitution : The chloropyrimidine structure allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

- Electrophilic Aromatic Substitution : The fluoromethyl group can participate in electrophilic aromatic substitution reactions, expanding the compound's utility in synthetic chemistry.

Biological Activity Overview

The biological activity of 4-Chloro-6-(fluoromethyl)pyrimidine has been explored in various contexts, including enzyme inhibition and receptor modulation. Key findings include:

- Enzyme Inhibition : Compounds similar to 4-Chloro-6-(fluoromethyl)pyrimidine have shown promising activity as inhibitors of various enzymes, particularly those involved in metabolic pathways. For instance, chloropyrimidine derivatives have been identified as agonists for the glucagon-like peptide-1 receptor, crucial for glucose metabolism and insulin secretion.

- Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For example, similar compounds have demonstrated efficacy against bacterial strains, with some exhibiting inhibition ratios exceeding those of standard treatments .

1. Antifungal Activity

A study evaluated the antifungal properties of various pyrimidine derivatives, revealing that certain compounds exhibited superior antifungal activity against pathogens like Phomopsis sp. with effective concentrations (EC50) significantly lower than standard antifungal agents .

| Compound | Pathogen | EC50 (μg/mL) | Comparison |

|---|---|---|---|

| 6f | Phomopsis sp. | 12.64 | Pyrimethanil: 35.16 |

| 6p | X. axonopodis | - | Inhibition Ratio: 85.76% |

2. Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Notably, some compounds showed potent inhibition of COX-2 activity, a key enzyme in inflammatory processes . The IC50 values indicated comparable efficacy to established anti-inflammatory drugs.

| Compound | COX-2 Inhibition IC50 (μmol) | Comparison |

|---|---|---|

| Compound 5 | 0.04 ± 0.09 | Celecoxib: 0.04 ± 0.01 |

| Compound 6 | 0.04 ± 0.02 | - |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of pyrimidine derivatives. For instance, electron-withdrawing groups enhance enzyme inhibition and antimicrobial activity while maintaining favorable pharmacokinetic properties .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-6-(fluoromethyl)pyrimidine, and how do reaction conditions influence yield?

The synthesis of 4-Chloro-6-(fluoromethyl)pyrimidine typically involves halogenation or substitution reactions. For example, chlorination of 6-(fluoromethyl)pyrimidin-4-one using phosphorus oxychloride (POCl₃) at 100°C for 1 hour achieves full conversion to the chlorinated product . Key factors include:

- Temperature control : Prolonged heating above 100°C may degrade thermally sensitive fluoromethyl groups.

- Solvent selection : Dichloromethane (DCM) or toluene is used to remove excess POCl₃ via azeotropic distillation, minimizing side reactions .

- Purification : Crude products are often carried forward without chromatography due to instability, relying on repeated solvent washes .

Q. What safety protocols are critical when handling 4-Chloro-6-(fluoromethyl)pyrimidine?

Safety measures are paramount due to its reactive chloro and fluoromethyl groups:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods or gloveboxes to avoid inhalation of volatile byproducts (e.g., HCl gas) .

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or neutralization .

Q. How is structural purity confirmed for this compound?

Analytical techniques include:

- NMR spectroscopy : H-NMR peaks for the fluoromethyl group (δ ~4.8–5.2 ppm) and pyrimidine protons (δ ~8.0–9.0 ppm) confirm substitution patterns .

- Mass spectrometry (MS) : ESI-MS shows [M+H] signals at m/z 161.5 (calculated for C₅H₄ClFN₂) .

- Melting point analysis : While specific data is unavailable for this derivative, related 4-chloropyrimidines exhibit melting points >150°C, indicating high crystallinity .

Advanced Research Questions

Q. How does the fluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing fluoromethyl group (-CH₂F) enhances electrophilicity at the C4 position, facilitating nucleophilic aromatic substitution (SNAr). However, steric hindrance from the fluoromethyl group may reduce reactivity compared to trifluoromethyl (-CF₃) analogs . Key considerations:

Q. What strategies mitigate instability during long-term storage?

Instability arises from hydrolysis of the chloro group or fluoromethyl decomposition:

- Storage conditions : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent moisture ingress .

- Stabilizers : Add molecular sieves (3Å) to absorb residual water in solutions .

- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 6-(fluoromethyl)pyrimidin-4-ol .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Q. What are the challenges in scaling up synthesis for in vivo studies?

Scale-up introduces challenges such as:

- Exotherm management : Gradual addition of POCl₃ prevents runaway reactions .

- Byproduct removal : Liquid-liquid extraction (e.g., ethyl acetate/water) efficiently isolates the product from phosphorylated byproducts .

- Yield optimization : Microwave-assisted synthesis reduces reaction time from hours to minutes, achieving >80% yield in milligram-to-gram scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.